7-(2-chlorophenyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-(2-chlorophenyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the desired triazolopyrimidine scaffold .
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorophenyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products .
Scientific Research Applications
7-(2-chlorophenyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is explored as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy.
Biological Studies: It is used in studies investigating its effects on cell cycle progression and apoptosis induction in cancer cells.
Pharmaceutical Development: The compound serves as a scaffold for the development of multi-target ligands, receptor probes, and drug delivery systems.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as CDKs. By inhibiting CDK2/cyclin A2, the compound disrupts cell cycle progression, leading to apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate
- 1,2,4-Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-
Uniqueness
Compared to similar compounds, 7-(2-chlorophenyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine exhibits unique structural features that enhance its binding affinity and specificity towards CDKs. Its distinct substitution pattern allows for better interaction with the active site of the target enzymes, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C22H18ClN5 |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
10-(2-chlorophenyl)-11,12-dimethyl-4-(3-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H18ClN5/c1-13-7-6-8-16(11-13)20-25-22-19-14(2)15(3)28(18-10-5-4-9-17(18)23)21(19)24-12-27(22)26-20/h4-12H,1-3H3 |
InChI Key |
YAHRLWRIQGNJFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=CC=CC=C5Cl)C)C |
Origin of Product |
United States |
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